N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 4-methyl group and linked via a thioacetamide bridge to a triazolo[4,3-a]pyrimidin-7-one core. This structure combines pharmacophoric elements known for diverse bioactivities, including kinase inhibition and antimicrobial properties. Its synthesis likely involves coupling reactions between thiazole and triazolopyrimidine precursors, analogous to methods described for related carboxamides and thioacetamides . Structural characterization of such compounds often employs X-ray diffraction (XRD) and spectroscopic techniques, with refinement software like SHELX playing a critical role in crystallographic analysis .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-10-8-26-16(18-10)20-14(25)9-27-17-22-21-15-19-13(24)7-12(23(15)17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,20,25)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMYYMVCPXVVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex compound featuring a thiazole moiety linked to a triazolo-pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and anticancer research.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- Thiazole Ring : Known for its versatility in medicinal chemistry, thiazoles are often associated with various biological activities including antibacterial and antifungal properties.
- Triazolo-Pyrimidine Moiety : This part of the molecule has been shown to possess significant pharmacological effects, including anticancer and anticonvulsant activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole structures. For instance:
- Antibacterial Properties : Compounds similar to this compound have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 31.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The triazole moiety is particularly noted for its anticonvulsant properties:
- Mechanism of Action : Research indicates that triazole derivatives can modulate neurotransmitter systems or inhibit specific enzymes involved in seizure activity. For example, derivatives with structural similarities to our compound have shown efficacy in animal models of epilepsy with median effective doses significantly lower than traditional anticonvulsants .
Anticancer Activity
The anticancer potential of thiazole and triazole derivatives is well-documented:
- Cytotoxic Effects : Various studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, certain thiazole derivatives have exhibited cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Thiazole Ring | Enhances antibacterial and antifungal activity |
| Triazolo-Pyrimidine | Contributes to anticonvulsant and anticancer properties |
| Substituents on Aromatic Rings | Influence potency and selectivity against specific targets |
Case Studies
- Anticonvulsant Study : A study involving a series of thiazole-triazole derivatives demonstrated that modifications on the aromatic rings significantly affected their anticonvulsant activity. The most potent compound in this series was able to reduce seizure frequency in rodent models .
- Antibacterial Evaluation : In vitro testing of related compounds revealed that electron-withdrawing groups on the phenyl ring enhanced antibacterial efficacy against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its triazolo-pyrimidinone core and thioacetamide-linked thiazole moiety. Key comparisons with analogous molecules include:
- Hydrogen Bonding: The triazolo-pyrimidinone core likely participates in N–H···O and C=O···H–N interactions, similar to patterns observed in thiadiazole-acetamide derivatives .
Bioactivity and Physicochemical Properties
- However, structurally related thiazole-triazole hybrids often exhibit kinase inhibitory or antimicrobial activity.
- Carboxamides () : Demonstrated statistically significant bioactivity in enzymatic assays (p < 0.05), attributed to their hydrogen-bonding capacity and aromatic π-systems .
- Thiadiazole-acetamides () : Bioactivity linked to thiadiazole’s electron-deficient core, which may interact with biological targets via S···N interactions .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC₅₀/EC₅₀ values. Bootstrap resampling (≥1000 iterations) estimates confidence intervals. Outliers are identified via Grubbs’ test to ensure data robustness .
Future Directions
Q. What novel derivatives of this compound could enhance selectivity for specific therapeutic targets?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring or replacing the methylthiazole with a pyridyl moiety may improve kinase inhibition. Computational fragment-based design identifies optimal substituents for binding pocket compatibility .
Q. How can advanced separation technologies improve the isolation of enantiomers or diastereomers in related compounds?
- Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers. Simulated moving bed (SMB) chromatography scales enantiomer separation efficiently, critical for studying stereospecific bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
